molecular formula C9H13N3O3 B11889659 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide CAS No. 1286754-17-3

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide

Cat. No.: B11889659
CAS No.: 1286754-17-3
M. Wt: 211.22 g/mol
InChI Key: HGDLVVAFLRBLKJ-UHFFFAOYSA-N
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Description

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide (CAS 1286754-17-3) is a heterobifunctional crosslinker of high value in bioconjugation and molecular assembly. This compound features two distinct reactive groups: a maleimide and a hydrazide. The maleimide group selectively reacts with thiol groups (-SH) under mild physiological conditions (typically at pH 6.5-7.5) to form stable thioether bonds . Concurrently, the terminal hydrazide group offers unique reactivity toward carbonyl groups, most notably aldehydes and ketones, to form hydrazone bonds. This makes it an exceptional reagent for labeling glycoproteins or other oxidized sugar motifs, as well as for coupling with synthetic molecules containing aldehyde groups. This dual reactivity enables researchers to create stable, covalent conjugates between biomolecules such as proteins, antibodies, and peptides, and other complex entities like drugs, surfaces, or polymers. Its primary research applications include the development of antibody-drug conjugates (ADCs), enzyme immobilization, the synthesis of functionalized hydrogels for tissue engineering, and the preparation of sophisticated diagnostic assays . The hydrazide functionality provides a strategic advantage for targeting specific molecular sites that are not accessible via more common amine-reactive chemistry. This compound is supplied with a purity of ≥98% and must be stored in a cool, dry place to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1286754-17-3

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)pentanehydrazide

InChI

InChI=1S/C9H13N3O3/c10-11-7(13)3-1-2-6-12-8(14)4-5-9(12)15/h4-5H,1-3,6,10H2,(H,11,13)

InChI Key

HGDLVVAFLRBLKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCC(=O)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of 5-Maleimidovaleric Acid

The most direct route involves converting 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (5-Maleimidovaleric acid, CAS 57078-99-6) into its hydrazide derivative. This method leverages the reactivity of the terminal carboxylic acid with hydrazine hydrate under coupling conditions.

Procedure :

  • Activation of Carboxylic Acid : The carboxylic acid group is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This step forms an active ester intermediate.

  • Hydrazine Conjugation : Hydrazine hydrate is introduced to the activated ester, resulting in nucleophilic substitution to form the hydrazide bond. The reaction is typically conducted in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Reaction Scheme :

5-Maleimidovaleric acid+H2NNH2EDC/DCC5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide\text{5-Maleimidovaleric acid} + \text{H}2\text{NNH}2 \xrightarrow{\text{EDC/DCC}} \text{this compound}

Purification :
The crude product is isolated via precipitation in cold diethyl ether, followed by recrystallization from ethanol/water or chromatographic purification (silica gel, eluent: ethyl acetate/methanol).

Maleimide Ring Formation from Hydrazide Precursors

An alternative approach involves synthesizing the maleimide moiety after introducing the hydrazide group. This method is less common due to the sensitivity of hydrazides to oxidation but offers flexibility in modular synthesis.

Procedure :

  • Synthesis of 5-Aminopentanehydrazide : Pentanehydrazide is functionalized with an amine group via reductive amination or Gabriel synthesis.

  • Maleic Anhydride Cyclization : The amine reacts with maleic anhydride in acetic acid under reflux, forming the maleimide ring through cyclodehydration.

Reaction Scheme :

5-Aminopentanehydrazide+Maleic anhydrideΔ,AcOHTarget compound\text{5-Aminopentanehydrazide} + \text{Maleic anhydride} \xrightarrow{\Delta, \text{AcOH}} \text{Target compound}

Challenges :

  • Competing side reactions, such as over-oxidation of the hydrazide group.

  • Low yields due to incomplete cyclization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent Anhydrous DMFMaximizes reagent solubility and minimizes hydrolysis.
Temperature 0–25°CPrevents maleimide ring opening.
Reaction Time 6–8 hoursBalances completion and side reactions.

Catalytic and Stoichiometric Considerations

  • Coupling Agents : EDC combined with hydroxybenzotriazole (HOBt) improves hydrazide formation efficiency by reducing racemization.

  • Hydrazine Excess : A 2:1 molar ratio of hydrazine hydrate to carboxylic acid ensures complete conversion.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Peaks at 1700–1750 cm⁻¹ (maleimide C=O), 1650 cm⁻¹ (hydrazide C=O), and 3300 cm⁻¹ (N-H stretch).

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 6.70 (s, 2H, maleimide), δ 2.30 (t, 2H, -CH₂-CO-), δ 1.50 (m, 4H, pentane chain).

    • ¹³C NMR : 171.2 ppm (maleimide C=O), 167.8 ppm (hydrazide C=O).

Purity Assessment

  • HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), retention time: 8.2 minutes.

  • Mass Spectrometry : [M+H]⁺ at m/z 226.1 (calculated: 225.1).

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield Range
Hydrazinolysis High efficiency, minimal stepsRequires anhydrous conditions60–75%
Modular Synthesis Flexible for derivativesLow yields, complex purification30–45%

Industrial and Regulatory Considerations

  • Scalability : Hydrazinolysis is preferred for bulk production due to shorter reaction times and commercial availability of 5-Maleimidovaleric acid.

  • Safety : Hydrazine hydrate is toxic and requires handling under inert atmospheres. Substitutes like hydrazine resins may reduce hazards .

Chemical Reactions Analysis

Reactivity of the Hydrazide Group

The hydrazide (–NH–NH₂) group participates in nucleophilic and condensation reactions.

Reaction Type Reagents/Conditions Product Applications
Acylation Acyl chlorides, anhydridesAcylhydrazidesProdrug synthesis
Hydrazone Formation Aldehydes/ketonesHydrazonesBioconjugation, sensors
Oxidation HNO₃, Fe³⁺, or O₂NitrilesFunctional material synthesis
  • Key Mechanism : The hydrazide’s lone pair on nitrogen facilitates nucleophilic attack. Hydrazone formation proceeds via Schiff base chemistry under mild acidic conditions.

Maleimide Reactivity

The maleimide group (2,5-dioxopyrrole) undergoes Michael additions and cycloadditions.

Reaction Type Reagents/Conditions Product Applications
Thiol Conjugation Thiols (e.g., cysteine)Thioether adductsADC linker chemistry
Diels-Alder Reaction Dienes (e.g., anthracene)CycloadductsPolymer crosslinking
  • Kinetics : Thiol-maleimide reactions occur rapidly at pH 6.5–7.5, with second-order rate constants ~10³ M⁻¹s⁻¹.

Crosslinking and Polymerization

The compound serves as a crosslinker due to its bifunctionality:

Target Functional Group Crosslinked Product Conditions
Amines Hydrazide (–NH–NH₂)Polyurea/polyhydrazide networksBasic pH, RT
Thiols MaleimideThioether-linked hydrogelsNeutral pH, 25–37°C

Reduction and Functionalization

The hydrazide group can be reduced to amines, enabling further derivatization:

Reducing Agent Product Application
LiAlH₄Primary aminesPeptide mimetics
H₂/Pd-CAmines with retained maleimideTargeted drug delivery

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocycles:

Reaction Conditions Product
Triazole Formation Cu(I)-catalyzed azide-alkyne1,2,3-Triazole derivatives
Lactam Synthesis Acidic hydrolysis6-membered lactams

Limitations and Research Gaps

  • Data Scarcity : Quantitative kinetic data (e.g., activation energy) for specific reactions are unavailable in open literature.

  • Stability : Maleimide-thioether adducts may undergo retro-Michael reactions in vivo, requiring further study.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H11N3O4
  • Molecular Weight : 197.19 g/mol
  • CAS Number : 57078-99-6

The structure of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide features a pyrrole ring with hydrazide functionality, which is crucial for its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as a bioactive compound. Its derivatives have been evaluated for various biological activities:

  • Antimicrobial Activity : Studies have indicated that compounds derived from this compound exhibit significant antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Bioconjugation and Drug Delivery

The compound serves as a non-cleavable linker in bioconjugation applications. Its maleimide group allows for selective conjugation to thiol-containing biomolecules, making it suitable for:

  • Antibody-Drug Conjugates (ADCs) : The incorporation of this compound into ADCs enhances the stability and efficacy of the conjugates by providing a robust linkage that withstands physiological conditions .

Data Summary

Application AreaObserved EffectsReferences
Medicinal ChemistryAntimicrobial activity against Gram-positive bacteria
BioconjugationStable linker for antibody-drug conjugates

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial properties using the disc diffusion method. The results demonstrated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, the compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used as controls .

Case Study 2: Application in Drug Delivery Systems

Another study focused on the role of this compound as a linker in the development of ADCs. The research highlighted how this compound facilitated the stable attachment of cytotoxic agents to monoclonal antibodies. In vitro assays demonstrated enhanced cytotoxicity against cancer cell lines compared to unconjugated drugs .

Mechanism of Action

The mechanism of action of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide involves its ability to form covalent bonds with nucleophilic groups, such as thiols and amines. This reactivity is primarily due to the maleimide group, which undergoes Michael addition reactions. The molecular targets and pathways involved include various enzymes and proteins that contain reactive cysteine residues, facilitating the study of protein function and inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to analogs based on chain length, functional groups, and core heterocycles (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Chain Length Functional Group Core Structure Key Applications
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide (Target) Pentane Hydrazide Pyrrolidine dione Drug conjugation, pH-responsive nanoparticles
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide Propane Hydrazide Pyrrolidine dione Intermediate in polymer synthesis
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (CAS 57078-99-6) Pentane Carboxylic acid Pyrrolidine dione Bioconjugation via amide bonds
QM-4224: 5-((4S)-2-Oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentanehydrazide Pentane Hydrazide Thienoimidazol Enzyme inhibition studies
trans-4-((2,5-Dioxo-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid Cyclohexane Carboxylic acid Pyrrolidine dione Rigid spacer in prodrugs

Key Observations:

  • Chain Length: The pentane chain in the target compound provides greater flexibility and lipophilicity compared to propane analogs, enhancing membrane permeability in drug delivery systems .
  • Functional Group: Hydrazide-terminated analogs exhibit higher nucleophilicity than carboxylic acid derivatives, favoring pH-sensitive hydrazone bond formation in nanoparticle systems (e.g., Pt(II)-PLGA hybrids) .
Bioconjugation Potential
  • The hydrazide group in the target compound enables efficient conjugation with carbonyl-containing molecules (e.g., antibodies, drugs) under mildly acidic conditions, a critical feature for pH-responsive drug release .
  • In contrast, carboxylic acid analogs (e.g., CAS 57078-99-6) require carbodiimide crosslinkers for amide bond formation, limiting their utility in dynamic systems .
Drug Delivery Performance
  • The target compound’s pentane spacer improves payload release kinetics in nanoparticles compared to shorter-chain analogs like 3-(2,5-dioxo-pyrrol-1-yl)propanehydrazide, which may suffer from steric hindrance .
  • Cyclohexane-based analogs (e.g., trans-4-((2,5-dioxo-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid) introduce rigidity, reducing conformational flexibility but enhancing serum stability .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Solubility (PBS, pH 7.4) LogP Stability (pH 5.0)
Target Compound Moderate 1.2 High (hydrazide)
3-(2,5-Dioxo-pyrrol-1-yl)propanehydrazide High 0.5 Moderate
CAS 57078-99-6 (pentanoic acid) High -0.3 Low (carboxylic acid)
QM-4224 (thienoimidazol) Low 2.1 High

Notes:

  • The target compound’s moderate solubility and lipophilicity (LogP ~1.2) make it suitable for both aqueous and lipid-rich environments .
  • Thienoimidazol analogs (e.g., QM-4224) exhibit higher LogP values, suggesting enhanced tissue penetration but reduced aqueous solubility .

Biological Activity

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C9_9H11_{11}N3_3O4_4
  • Molecular Weight : 197.19 g/mol
  • CAS Number : 57078-99-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It functions as a non-cleavable linker for bio-conjugation, which is significant in drug delivery systems. The presence of a maleimide group allows for selective conjugation with thiol-containing biomolecules, enhancing the specificity and efficacy of therapeutic agents.

Biological Activity

The compound exhibits several biological activities:

  • Antitumor Activity : Research indicates that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. This is mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. This is likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntitumorInduction of apoptosis
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokine production

Case Study Examples

  • Antitumor Efficacy :
    • In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF7). The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics, suggesting a promising alternative for treating resistant infections.
  • Anti-inflammatory Potential :
    • Animal models treated with this compound showed a significant reduction in edema and inflammatory markers in conditions such as arthritis. The compound's mechanism involved the inhibition of NF-kB signaling pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide?

Answer:
The compound is synthesized via hydrazide functionalization of precursor molecules. A common approach involves:

  • Step 1: Reacting a pyrrolidone derivative (e.g., 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid) with hydrazine hydrate under reflux in ethanol to form the hydrazide moiety.
  • Step 2: Purification via preparative thin-layer chromatography (TLC) using silica gel GF254 with dichloromethane:petroleum ether (1:1) as the mobile phase .
  • Validation: Monitor reaction progress using TLC and confirm purity via melting point analysis or HPLC.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • FT-IR: Confirm the presence of the hydrazide (-CONHNH₂) group via N-H stretching (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) bands.
  • NMR: Use ¹H/¹³C NMR to resolve the pyrrolidone ring protons (δ 2.5–3.5 ppm) and hydrazide NH₂ protons (δ 4.0–5.0 ppm).
  • X-ray Crystallography: Determine crystal packing and hydrogen-bonding interactions (e.g., monoclinic P21/n space group with unit cell parameters a=10.977 Å, b=7.688 Å, c=15.887 Å) .

Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
  • Reaction Path Search: Employ software like Gaussian or COMSOL Multiphysics to predict optimal conditions (e.g., solvent polarity, temperature) for hydrazide formation .
  • Data-Driven Optimization: Apply machine learning to analyze historical reaction data (e.g., yields, byproducts) and recommend parameter adjustments .

Advanced: How should researchers resolve contradictions in reported reaction yields for hydrazide derivatives?

Answer:

  • Variable Screening: Use factorial design to isolate critical factors (e.g., reaction time, stoichiometry) affecting yield discrepancies .
  • Reproducibility Checks: Validate reported protocols by replicating conditions (e.g., solvent purity, inert atmosphere) and comparing TLC profiles .
  • Byproduct Analysis: Characterize impurities via LC-MS to identify side reactions (e.g., over-oxidation or hydrolysis) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Storage: Keep in a dry, ventilated environment at 2–8°C to prevent degradation .
  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: What role does the hydrazide group play in forming coordination complexes or supramolecular assemblies?

Answer:

  • Ligand Design: The hydrazide group acts as a chelating agent, binding to transition metals (e.g., Cu²⁺, Fe³⁺) via NH₂ and carbonyl oxygen, enabling applications in metallacrown synthesis .
  • Hydrogen Bonding: Structural studies reveal intermolecular N-H···O interactions that stabilize crystal lattices, critical for designing porous materials .

Advanced: How can this compound be applied in drug discovery or bioactivity studies?

Answer:

  • Scaffold Functionalization: Modify the pentanehydrazide chain with bioactive moieties (e.g., arylpiperazines) to target neurological or anticonvulsant pathways .
  • In Silico Screening: Use molecular docking to predict binding affinity with enzymes (e.g., acetylcholinesterase) and prioritize synthetic targets .
  • Toxicity Profiling: Assess cytotoxicity via MTT assays on human cell lines before advancing to in vivo models .

Basic: What solvents and reaction conditions stabilize this compound during synthesis?

Answer:

  • Preferred Solvents: Anhydrous ethanol or chloroform minimizes hydrolysis of the hydrazide group .
  • Temperature Control: Maintain reactions at 60–80°C to balance reaction rate and thermal stability.
  • pH Sensitivity: Avoid strongly acidic/basic conditions to prevent decomposition of the pyrrolidone ring .

Advanced: What strategies enhance the compound’s stability in long-term storage?

Answer:

  • Lyophilization: Freeze-dry the compound to remove residual solvents and prevent hygroscopic degradation .
  • Inert Packaging: Store under argon in amber glass vials to block light and oxygen exposure .
  • Stability Studies: Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Advanced: How does the electronic structure of the pyrrolidone ring influence reactivity?

Answer:

  • Electron-Withdrawing Effect: The 2,5-dioxo groups activate the pyrrolidone ring toward nucleophilic attack at the carbonyl carbon, facilitating functionalization .
  • Conformational Analysis: DFT studies reveal that ring puckering modulates steric hindrance, impacting regioselectivity in substitution reactions .

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